N-Benzyl-1-nitroprop-1-en-2-amine
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Overview
Description
N-Benzyl-1-nitroprop-1-en-2-amine: is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a benzyl group attached to a nitroprop-1-en-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-nitroprop-1-en-2-amine typically involves the reaction of benzylamine with nitroalkenes under specific conditions. One common method includes the condensation of benzylamine with nitropropene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-nitroprop-1-en-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a base.
Major Products Formed:
Reduction: Benzylamine derivatives.
Oxidation: Nitro or nitroso derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-1-nitroprop-1-en-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry studies .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel compounds with specific desired properties .
Mechanism of Action
The mechanism of action of N-Benzyl-1-nitroprop-1-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- N-Benzylprop-2-en-1-amine
- N-Benzyl-2-propen-1-amine hydrochloride
- N-Benzyl-2-phenyl-2-propen-1-amine
Comparison: N-Benzyl-1-nitroprop-1-en-2-amine is unique due to the presence of both a nitro group and a benzyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups.
Properties
CAS No. |
85290-52-4 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-benzyl-1-nitroprop-1-en-2-amine |
InChI |
InChI=1S/C10H12N2O2/c1-9(8-12(13)14)11-7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3 |
InChI Key |
UWJGPPJPERDPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])NCC1=CC=CC=C1 |
Origin of Product |
United States |
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